1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea
CAS No.: 1798524-37-4
Cat. No.: VC6753130
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798524-37-4 |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 382.48 |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylphenyl)methyl]urea |
| Standard InChI | InChI=1S/C21H22N2O3S/c1-25-19-8-7-15(11-20(19)26-2)12-22-21(24)23-13-16-5-3-4-6-18(16)17-9-10-27-14-17/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24) |
| Standard InChI Key | WRMBMCIXKQJRIR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea consists of a urea core () substituted with two distinct aromatic groups:
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3,4-Dimethoxybenzyl moiety: A benzyl group with methoxy substituents at the 3- and 4-positions of the benzene ring.
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2-(Thiophen-3-yl)benzyl moiety: A benzyl group with a thiophene ring attached at the 2-position of the benzene.
The molecular formula is , with a calculated molecular weight of 382.47 g/mol.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.47 g/mol |
| Hydrogen Bond Donors | 2 (urea NH groups) |
| Hydrogen Bond Acceptors | 3 (urea carbonyl + methoxy O atoms) |
| Topological Polar Surface Area | ~78.9 Ų (estimated) |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
Hypothesized Synthesis Pathways
Retrosynthetic Analysis
The urea linkage suggests two primary synthetic strategies:
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Coupling of Isocyanates and Amines:
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Step 1: Synthesis of 3,4-dimethoxybenzyl isocyanate from 3,4-dimethoxybenzylamine via phosgenation.
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Step 2: Preparation of 2-(thiophen-3-yl)benzylamine through reduction of a nitrile intermediate or reductive amination.
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Step 3: Reaction of the isocyanate and amine to form the urea bond.
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Carbodiimide-Mediated Coupling:
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Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate urea formation between 3,4-dimethoxybenzylamine and 2-(thiophen-3-yl)benzylamine in the presence of a carbonyl source.
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Critical Reaction Considerations
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may enhance reactivity.
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Temperature Control: Reactions likely require mild heating (50–80°C) to drive urea formation without degrading sensitive functional groups.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures would isolate the pure product.
Physicochemical and Pharmacokinetic Predictions
Solubility and Permeability
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Aqueous Solubility: Predicted to be low (~0.1 mg/mL) due to aromaticity and lipophilic substituents.
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GI Absorption: High (>80%) based on moderate LogP and molecular weight <500 g/mol.
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Blood-Brain Barrier (BBB) Permeation: Likely limited due to polar urea moiety and hydrogen-bonding capacity.
Table 2: Predicted ADME Properties
| Property | Prediction |
|---|---|
| Water Solubility | 0.12 mg/mL (ESOL model) |
| Caco-2 Permeability | Moderate (4.5 × 10⁻⁶ cm/s) |
| CYP450 Inhibition | Low affinity for major isoforms |
| Plasma Protein Binding | ~85% (high) |
Future Research Directions
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Synthetic Optimization: Streamlining urea bond formation using microwave-assisted or flow chemistry techniques.
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In Vitro Screening: Prioritizing kinase inhibition assays (e.g., BTK, JAK/STAT pathways).
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Structural Modifications: Introducing fluorinated or heterocyclic groups to enhance bioavailability.
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